molecular formula C9H8N2O2 B8138610 Methyl phenyldiazoacetate CAS No. 22979-35-7

Methyl phenyldiazoacetate

Cat. No.: B8138610
CAS No.: 22979-35-7
M. Wt: 176.17 g/mol
InChI Key: HYAAEBUKCXOFDT-UHFFFAOYSA-N
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Description

Methyl phenyldiazoacetate is an organic compound with the formula C₆H₅C(N₂)CO₂Me. It is a diazo derivative of methyl phenylacetate and is often referred to as “phenyldiazoacetate.” This compound is typically generated and used in situ after isolation as a yellow oil. It serves as a precursor to donor-acceptor carbenes, which are valuable intermediates in various organic reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl phenyldiazoacetate is prepared by treating methyl phenylacetate with p-acetamidobenzenesulfonyl azide in the presence of a base . The reaction typically involves the following steps:

  • Dissolve methyl phenylacetate in an appropriate solvent.
  • Add p-acetamidobenzenesulfonyl azide to the solution.
  • Introduce a base to facilitate the reaction.
  • Isolate the resulting this compound as a yellow oil.

Industrial Production Methods: While specific industrial production methods are not extensively documented, the preparation of this compound in large quantities would likely involve continuous-flow processes to ensure efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Methyl phenyldiazoacetate undergoes various types of reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of methyl phenyldiazoacetate involves the generation of carbenes, which are highly reactive intermediates. These carbenes can insert into C-H bonds, participate in cyclopropanation reactions, and undergo photochemical transformations. The molecular targets and pathways involved include the formation of donor-acceptor carbenes and their subsequent reactions with various substrates .

Comparison with Similar Compounds

Uniqueness: Methyl phenyldiazoacetate is unique due to its ability to form donor-acceptor carbenes, which are highly versatile intermediates in organic synthesis. Its reactivity and the range of reactions it can undergo make it a valuable compound in both academic and industrial research .

Properties

IUPAC Name

methyl 2-diazo-2-phenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-9(12)8(11-10)7-5-3-2-4-6-7/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYAAEBUKCXOFDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=[N+]=[N-])C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50700982
Record name 2-Diazonio-1-methoxy-2-phenylethen-1-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50700982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22979-35-7
Record name Benzeneacetic acid, α-diazo-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22979-35-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl phenyldiazoacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022979357
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Diazonio-1-methoxy-2-phenylethen-1-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50700982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL PHENYLDIAZOACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GV2N699A75
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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